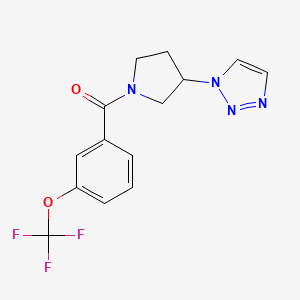![molecular formula C23H25N5O3 B2449476 2-(Cyclopentyloxy)-5-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-carbonyl}pyridin CAS No. 1904120-64-4](/img/structure/B2449476.png)
2-(Cyclopentyloxy)-5-{3-[4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-carbonyl}pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups including a pyridine ring, a cyclopentyl group, a triazole ring, and an azetidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridine and triazole rings are aromatic and would contribute to the compound’s stability and reactivity. The azetidine ring is a strained three-membered ring, which could make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, the triazole ring might participate in click reactions, and the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Wissenschaftliche Forschungsanwendungen
- JAK1/JAK3-Rezeptor-Modulation: Pfizer's Xeljanz, ein starkes Medikament gegen rheumatoide Arthritis, enthält eine Cyclobutan-Untereinheit. Abrocitinib, das 2023 von der FDA zugelassen wurde, ersetzte die Piperidin-Struktur in Xeljanz durch ein 1,3-disubstituiertes Cyclobutan, wodurch die Selektivität für den JAK1-Rezeptor verbessert wurde .
Antibakterielle Aktivität
Das antimikrobielle Potenzial der Verbindung wurde untersucht. Neuartige Analoga, die aus diesem Gerüst synthetisiert wurden, zeigten antimikrobielle Aktivität, die mit Hilfe von Scheibendiffusion und Bouillonverdünnungsmethoden bewertet wurde .
Antitumor-Eigenschaften
Eine Reihe von 2-Cyclopentyloxyanisol-basierten Verbindungen zeigte Antitumor-Aktivität. Insbesondere zeigten die Verbindungen 4a, 4b, 6b, 7b, 13 und 14 potente Antitumor-Effekte in vitro, die Referenzmedikamente wie Celecoxib und Doxorubicin übertrafen .
Biologische Evolution und strukturelle Diversität
Cyclobutan-haltige sekundäre Metaboliten werden von verschiedenen Organismen biosynthetisiert, von Landpflanzen bis hin zu marinen Lebensformen. Ihre komplexen Strukturen und biologischen Aktivitäten unterstreichen die Bedeutung von Cyclobutan in der Evolution und der Wirkstoffforschung.
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für die medizinische Chemie, die antimikrobielle Forschung und die Antitumor-Untersuchungen ist. Ihre einzigartigen strukturellen Merkmale machen sie zu einem wertvollen Kandidaten für weitere Erforschung und Entwicklung. 🌟 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-23(17-10-11-22(24-12-17)31-21-8-4-5-9-21)27-14-19(15-27)28-13-18(25-26-28)16-30-20-6-2-1-3-7-20/h1-3,6-7,10-13,19,21H,4-5,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBLSXQCJFITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

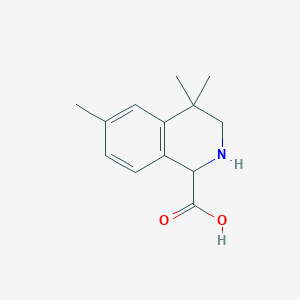

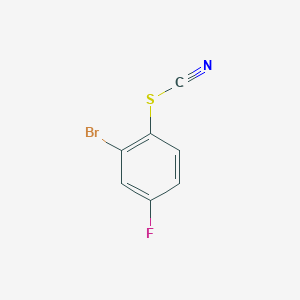
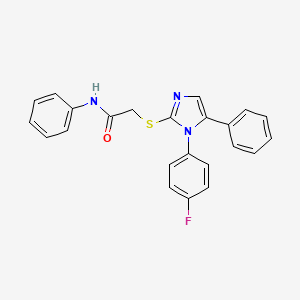
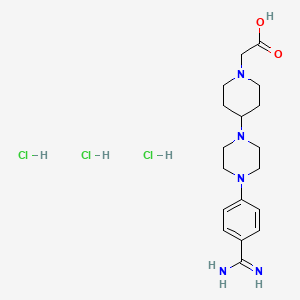
![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)
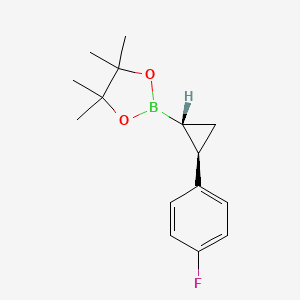


![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

